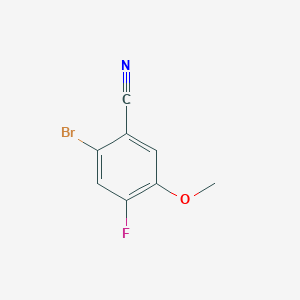

2-Bromo-4-fluoro-5-methoxybenzonitrile

Description

2-Bromo-4-fluoro-5-methoxybenzonitrile is a halogenated aromatic nitrile derivative with a molecular formula of C₈H₄BrFNO. The compound’s structure features a nitrile group, bromine (electron-withdrawing), fluorine (moderately electron-withdrawing), and methoxy (electron-donating) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-bromo-4-fluoro-5-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENXFQWHQDBNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methoxybenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 4-fluoro-5-methoxybenzonitrile using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-5-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to primary amines under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Reduction Reactions: Hydrogen gas with metal catalysts or hydride donors like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the bromine atom.

Coupling Reactions: Biaryl compounds with extended aromatic systems.

Reduction Reactions: Primary amines derived from the nitrile group.

Scientific Research Applications

2-Bromo-4-fluoro-5-methoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a precursor for drug development and medicinal chemistry studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-methoxybenzonitrile depends on the specific reactions it undergoes. In coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile under the influence of a palladium catalyst. The nitrile group can interact with various nucleophiles, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Reactivity and Functional Group Effects

Electron-Donating vs. In contrast, the nitro group in 2-bromo-4-fluoro-5-nitrobenzonitrile (CAS 1379371-66-0) strongly withdraws electrons, enhancing susceptibility to nucleophilic aromatic substitution . The hydroxyl group in 5-bromo-2-hydroxybenzonitrile (CAS 40530-18-5) increases solubility in polar solvents but reduces stability under acidic conditions compared to methoxy derivatives .

Halogen Effects: Bromine’s bulkiness and lower electronegativity (vs. chlorine in 2-amino-4-chloro-5-methoxybenzonitrile) may slow reaction kinetics but improve selectivity in cross-coupling reactions .

Positional Isomerism :

- The isomer 4-bromo-2-fluoro-5-methoxybenzonitrile (CAS 1379363-37-7) likely exhibits distinct reactivity due to altered steric and electronic environments. For example, bromine at position 4 may hinder electrophilic attack at the para position relative to the nitrile group .

Research Findings and Limitations

- Synthetic Challenges : Positional isomers (e.g., 4-bromo-2-fluoro-5-methoxybenzonitrile) require precise regiocontrol during synthesis, which may limit yield .

- Thermal Stability : Methoxy-substituted nitriles generally exhibit higher thermal stability than nitro analogs, as seen in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

2-Bromo-4-fluoro-5-methoxybenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The structure of 2-Bromo-4-fluoro-5-methoxybenzonitrile is characterized by the following features:

- A bromine atom at the 2-position

- A fluorine atom at the 4-position

- A methoxy group (-OCH₃) at the 5-position

- A nitrile group (-C≡N) attached to the benzene ring

This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that 2-Bromo-4-fluoro-5-methoxybenzonitrile exhibits antimicrobial activity against various pathogens. In a study conducted on a range of bacteria and fungi, this compound showed significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 32 µg/mL | 15 |

| S. aureus | 16 µg/mL | 20 |

| Candida albicans | 64 µg/mL | 12 |

These results indicate that the compound could be further explored for developing new antimicrobial therapies.

Cytotoxicity

The cytotoxic effects of 2-Bromo-4-fluoro-5-methoxybenzonitrile have been evaluated against various cancer cell lines. A notable study demonstrated its efficacy against human cervical carcinoma (HeLa) cells, showcasing a dose-dependent response.

| Cell Line | IC₅₀ (µM) | Effect (%) at 50 µM |

|---|---|---|

| HeLa | 25 | 75 |

| MCF-7 | 30 | 65 |

| A549 | 20 | 80 |

The findings suggest that the compound has promising potential as a chemotherapeutic agent.

The biological activity of 2-Bromo-4-fluoro-5-methoxybenzonitrile is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Binding : It may interact with various receptors, modulating their activity and affecting signal transduction pathways.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells has been observed, contributing to its cytotoxic effects.

Case Studies

- Antimicrobial Study : In a comparative study, researchers evaluated the antimicrobial efficacy of several halogenated benzonitriles, including 2-Bromo-4-fluoro-5-methoxybenzonitrile. The results indicated that it outperformed many other compounds in terms of MIC values against Gram-positive bacteria.

- Cytotoxicity Assessment : A laboratory investigation assessed the cytotoxicity of this compound on HeLa cells using MTT assays. The results highlighted its potential as a lead compound for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.